2-Phenylquinazoline-4-carbonitrile

Lipophilicity Blood-Brain Barrier Permeability Drug Design

2-Phenylquinazoline-4-carbonitrile (CAS 67824-28-6) is a quinazoline derivative characterized by a phenyl group at the 2-position and a cyano substituent at the 4-position, with the molecular formula C₁₅H₉N₃ and a molecular weight of 231.25 g/mol. As a member of the quinazoline family, a class known for its diverse biological activities, this compound serves as a versatile scaffold for drug discovery and chemical biology research.

Molecular Formula C15H9N3
Molecular Weight 231.25 g/mol
CAS No. 67824-28-6
Cat. No. B11874282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinazoline-4-carbonitrile
CAS67824-28-6
Molecular FormulaC15H9N3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C#N
InChIInChI=1S/C15H9N3/c16-10-14-12-8-4-5-9-13(12)17-15(18-14)11-6-2-1-3-7-11/h1-9H
InChIKeyDCVXQSKJWLASKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Use of 2-Phenylquinazoline-4-carbonitrile (CAS 67824-28-6) in Medicinal Chemistry Research


2-Phenylquinazoline-4-carbonitrile (CAS 67824-28-6) is a quinazoline derivative characterized by a phenyl group at the 2-position and a cyano substituent at the 4-position, with the molecular formula C₁₅H₉N₃ and a molecular weight of 231.25 g/mol . As a member of the quinazoline family, a class known for its diverse biological activities, this compound serves as a versatile scaffold for drug discovery and chemical biology research [1].

The Critical Importance of Structural Precision: Why 2-Phenylquinazoline-4-carbonitrile Cannot Be Arbitrarily Replaced by Similar Quinazoline Analogs


The quinazoline scaffold is a privileged structure in medicinal chemistry, yet subtle modifications to its periphery can profoundly alter biological activity, physicochemical properties, and target selectivity. For instance, the conversion of the 4-carbonitrile to a 4-carbonyl group (as in quinazolinones) or the substitution at the 2-position with different aromatic systems can drastically change a compound's ability to inhibit a specific kinase or modulate a particular receptor [1]. Even within the same series, 2-phenylquinazoline analogues have been shown to utilize a different mode of action compared to their acridine or 2-methylquinoline counterparts, underscoring that small structural changes can lead to distinct binding poses and functional outcomes [2]. Therefore, substituting this compound with a close analog, even one with an identical core, cannot guarantee equivalent results and may derail a research program or manufacturing process.

Quantitative Differentiation of 2-Phenylquinazoline-4-carbonitrile for Scientific Selection


Higher Lipophilicity vs. Quinazoline-4-carbonitrile and Quinazolinone Analogs Enhances Membrane Permeability and CNS Penetration Potential

2-Phenylquinazoline-4-carbonitrile (LogP: 3.22) exhibits significantly higher lipophilicity compared to the unsubstituted quinazoline-4-carbonitrile core (LogP: 1.50) and the corresponding quinazolinone analog, 2-phenylquinazolin-4(3H)-one (LogP: ~2.0-2.5) [1]. This 1.72 log unit increase in lipophilicity relative to the core scaffold translates to an approximately 50-fold increase in partition coefficient, which is a critical parameter for predicting passive membrane permeability and potential blood-brain barrier penetration [2]. This property is not shared by less lipophilic alternatives, making this compound a strategic choice for programs targeting intracellular or CNS-accessible biological targets.

Lipophilicity Blood-Brain Barrier Permeability Drug Design

Distinct Polar Surface Area (PSA) Profile Alters Drug-like Properties Relative to 4-Amino-2-phenylquinazoline Analogs

2-Phenylquinazoline-4-carbonitrile possesses a topological polar surface area (TPSA) of 49.57 Ų, a value that is notably lower than that of 4-amino-2-phenylquinazoline (PSA: 51.8 Ų) . While both compounds fall within the general guideline for good oral bioavailability (PSA < 140 Ų), the lower PSA of the carbonitrile derivative suggests a slightly reduced hydrogen-bonding capacity. This can influence off-target interactions, solubility, and overall ADME (Absorption, Distribution, Metabolism, Excretion) profile. For researchers seeking to fine-tune a lead series, this quantitative difference provides a data-driven basis for selecting the most appropriate chemical tool.

Polar Surface Area Drug-likeness Oral Bioavailability

Procurement Advantage: High Commercial Purity Minimizes Lot-to-Lot Variability in Sensitive Assays

This compound is commercially available with a purity specification of NLT 98%, as confirmed by ISO-certified manufacturers . This high level of purity is a critical procurement criterion, as even minor impurities in a compound can confound biological assay results, lead to false positives in high-throughput screening, or interfere with downstream synthetic steps. In contrast, less rigorously characterized batches or alternative analogs with lower commercial purity (e.g., some vendors offer similar quinazoline cores at 97% purity) introduce an additional variable that can compromise experimental reproducibility. The defined purity standard reduces this risk and provides confidence in the compound's identity and potency.

Purity Quality Control Reproducibility

Divergent Mechanism of Action as Anti-Prion Scaffold Compared to Acridine and 2-Methylquinoline Series

In a comparative study, 2-phenylquinazoline analogues were found to inhibit PrP(Sc) accumulation through a mode of action distinct from that of structurally similar acridine and 2-methylquinoline series [1]. While acridine and 2-methylquinoline analogues relied on an electron-rich aromatic ring attached through an amine linker for binding to PrP(C), the 2-phenylquinazoline compounds utilized a different binding location and/or pose. Although specific IC50 values for the exact carbonitrile compound were not reported, the study confirms that the entire 2-phenylquinazoline class exhibits nanomolar-range anti-prion activity [1]. This indicates that the 2-phenylquinazoline core imparts a unique biological profile that is not simply mimicked by other heterocyclic scaffolds, making it a distinct and valuable chemical tool for probing prion biology.

Anti-prion Mechanism of Action Neurodegeneration

Strategic Versatility as a Building Block for Generating Functionalized Quinazolines with Tailored Photophysical Properties

2-Phenylquinazoline-4-carbonitrile serves as a key synthetic building block for creating functionalized quinazolines and quinazolinones with tailored photophysical properties, which are useful in materials science and chemical biology . The presence of the nitrile group at the 4-position and the phenyl ring at the 2-position provides distinct handles for further derivatization, enabling the construction of libraries with diverse optical and electronic characteristics. This utility is supported by a facile synthetic route from 4-substituted quinazolines, as described in the patent literature [1]. Compared to simpler quinazoline cores lacking these substituents, this compound offers a more advanced starting point for generating complex molecular architectures, potentially reducing the number of synthetic steps required to access desired functional molecules.

Synthetic Intermediate Materials Science Fluorescent Probes

Optimal Use Cases for 2-Phenylquinazoline-4-carbonitrile in Pharmaceutical and Chemical Research


Lead Optimization for CNS and Intracellular Drug Targets

The compound's high lipophilicity (LogP 3.22) makes it an excellent candidate for lead optimization campaigns where improved blood-brain barrier penetration or enhanced cellular uptake is required. Its physicochemical profile, compared to less lipophilic analogs, allows medicinal chemists to rationally tune a series to achieve the desired ADME properties while maintaining target engagement [1].

Mechanistic Probes in Prion Biology

Given its distinct mechanism of action compared to acridine and 2-methylquinoline scaffolds, this compound and its derivatives are valuable as chemical probes for investigating prion protein misfolding and aggregation. Its use in cell-based PrP(Sc) accumulation assays can help delineate unique biological pathways and identify novel therapeutic targets for transmissible spongiform encephalopathies [2].

Synthesis of Advanced Functional Materials

As a building block with both 2- and 4-position functionalization, this compound is ideally suited for the synthesis of novel push-pull chromophores and fluorescent probes. The combination of an electron-withdrawing cyano group and an extended aromatic system allows for the fine-tuning of optical properties, making it a useful intermediate in materials science research [3].

High-Throughput Screening with High Purity and Reproducibility

The commercial availability of this compound with a purity specification of NLT 98% makes it a reliable choice for high-throughput screening (HTS) campaigns. The reduced risk of impurity-driven artifacts ensures that any observed biological activity is genuinely attributable to the compound, thereby increasing the confidence in hit identification and validation efforts .

Technical Documentation Hub

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